Althiazide

Übersicht

Beschreibung

Altizid ist ein Thiaziddiuretikum, das häufig in Kombination mit Spironolacton zur Behandlung von Erkrankungen wie Bluthochdruck und Ödemen eingesetzt wird . Es ist bekannt für seine Fähigkeit, die Ausscheidung von Natrium- und Chloridionen zu erhöhen, was wiederum die Urinausscheidung steigert und die Flüssigkeitsansammlung verringert .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Altizid wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung eines Benzothiadiazinringsystems beinhalten. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Chlorierungsmitteln, Sulfonamidvorläufern und spezifischen Katalysatoren, um den Ringschluss zu ermöglichen .

Industrielle Produktionsmethoden

Die industrielle Produktion von Altizid beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die chemische Zusammensetzung zu überwachen und die Einhaltung pharmazeutischer Standards zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

Altizid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Altizid kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die in Altizid vorhandenen funktionellen Gruppen modifizieren.

Substitution: Altizid kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Reagenzien wie Halogene und Nukleophile.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation beispielsweise zur Bildung von Sulfoxiden und Sulfonen führen, während Reduktion zu Aminen und anderen reduzierten Derivaten führen kann .

Analyse Chemischer Reaktionen

Types of Reactions

Altizide undergoes several types of chemical reactions, including:

Oxidation: Altizide can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can modify the functional groups present in altizide.

Substitution: Altizide can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while reduction can yield amines and other reduced derivatives .

Wissenschaftliche Forschungsanwendungen

Altizid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung zur Untersuchung der Reaktivität von Thiaziddiuretika und ihren Derivaten.

Wirkmechanismus

Altizid übt seine Wirkung aus, indem es die Reabsorption von Natriumionen in den distalen Tubuli der Nieren hemmt . Diese Hemmung führt zu einer erhöhten Ausscheidung von Natrium- und Chloridionen, was zu einer erhöhten Urinausscheidung und einer verminderten Flüssigkeitsansammlung führt . Die beteiligten molekularen Zielstrukturen sind Natrium-Chlorid-Symporter, die für die Reabsorption dieser Ionen verantwortlich sind .

Wirkmechanismus

Altizide exerts its effects by inhibiting the reabsorption of sodium ions in the distal convoluted tubules of the kidneys . This inhibition leads to increased excretion of sodium and chloride ions, resulting in increased urine output and reduced fluid retention . The molecular targets involved include sodium-chloride symporters, which are responsible for the reabsorption of these ions .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Hydrochlorothiazid: Ein weiteres Thiaziddiuretikum mit ähnlichen Wirkmechanismen, aber unterschiedlichen pharmakokinetischen Eigenschaften.

Chlorothiazid: Ähnlich in Struktur und Funktion, aber mit unterschiedlichen klinischen Anwendungen.

Bendroflumethiazid: Gehört zur Klasse der Thiaziddiuretika, weist aber einzigartige pharmakologische Profile auf.

Einzigartigkeit von Altizid

Altizid ist einzigartig aufgrund seiner spezifischen Kombination mit Spironolacton, die seine diuretische und blutdrucksenkende Wirkung verstärkt . Diese Kombination ermöglicht ein ausgeglicheneres Elektrolytprofil und reduziert das Risiko einer Hypokaliämie, die häufig mit Thiaziddiuretika verbunden ist .

Biologische Aktivität

Althiazide is a thiazide diuretic commonly used in the management of hypertension and edema. Its biological activity encompasses various mechanisms that influence renal function, cardiovascular health, and bone metabolism. This article provides a detailed overview of this compound's biological activity, including case studies, research findings, and data tables that illustrate its effects.

This compound primarily acts on the distal convoluted tubule of the nephron, inhibiting sodium reabsorption. This leads to increased excretion of sodium and water, resulting in reduced blood volume and lower blood pressure. The inhibition of sodium reabsorption also affects calcium handling in the kidneys, which has implications for bone health.

Effects on Bone Health

Research indicates that thiazide diuretics like this compound can positively influence bone mineral density (BMD). A study showed that thiazides reduce the rate of bone loss and improve BMD in patients using these medications. Specifically, this compound was found to stimulate osteoblast activity while inhibiting osteoclast activity, contributing to bone preservation .

Table 1: Impact of Thiazides on Bone Mineral Density

Cardiovascular Effects

Thiazide diuretics are well-known for their role in hypertension management. The ALLHAT trial demonstrated that thiazides are effective in preventing cardiovascular events compared to other antihypertensive agents like calcium channel blockers and ACE inhibitors. The trial indicated a significant reduction in heart failure and stroke among patients treated with chlorthalidone, a thiazide derivative similar to this compound .

Case Study: Hypertension Management

In a case study involving a 53-year-old male patient with hypertension, the introduction of this compound led to a marked decrease in systolic blood pressure from 160 mmHg to 130 mmHg over six months. The patient reported improved quality of life and reduced symptoms associated with high blood pressure.

Metabolic Effects

Despite their benefits, thiazides can lead to metabolic side effects such as hypokalemia and an increased risk of new-onset diabetes mellitus (DM). In the ALLHAT study, the incidence of new DM was higher among patients taking thiazides compared to those on other antihypertensive medications .

Table 2: Incidence of New-Onset Diabetes in ALLHAT Trial

| Treatment Group | Incidence of New DM (%) |

|---|---|

| Chlorthalidone | 11 |

| Amlodipine | 9.3 |

| Lisinopril | 7.8 |

Eigenschaften

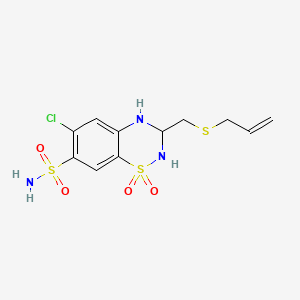

IUPAC Name |

6-chloro-1,1-dioxo-3-(prop-2-enylsulfanylmethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O4S3/c1-2-3-20-6-11-14-8-4-7(12)9(21(13,16)17)5-10(8)22(18,19)15-11/h2,4-5,11,14-15H,1,3,6H2,(H2,13,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLGVJVUHYTIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSCC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045857 | |

| Record name | Althiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5588-16-9, 133562-97-7, 133585-76-9 | |

| Record name | Althiazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5588-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Althiazide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005588169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Altizide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133562977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Altizide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133585769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | althiazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Althiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Altizide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALTHIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI8CB72B0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALTIZIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI3ZO158IN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALTIZIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9KLS88BLV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.